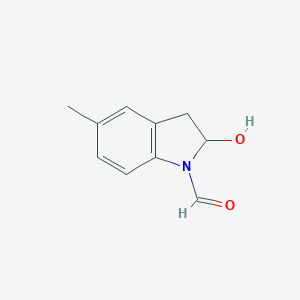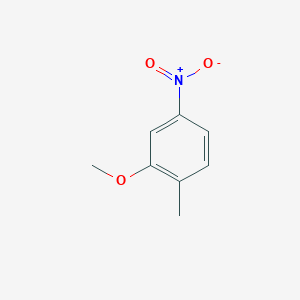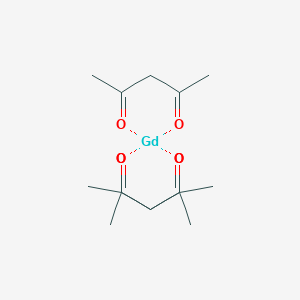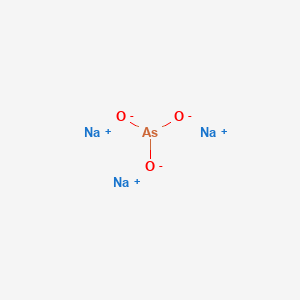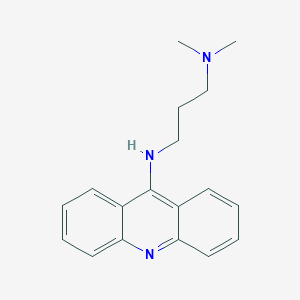
9-((3-Dimethylaminopropyl)amino)acridine
説明
9-((3-Dimethylaminopropyl)amino)acridine is a compound related to the class of acridines, which are of significant interest due to their diverse chemical and biological properties. These compounds have been studied extensively in various fields, particularly in materials science and medicine, for their potential as chemical sensors and intercalating agents.
Synthesis Analysis
The synthesis of acridine derivatives, including those substituted at the 9-position, typically involves reactions such as condensation, guanidylation, and amine exchange. These synthetic pathways allow for the introduction of different functional groups, leading to various derivatives with unique properties. For instance, the guanidylation of the 9-aminoacridine chromophore has been explored due to its significance in producing DNA-targeted chemotherapeutic agents (Ma et al., 2007).
Molecular Structure Analysis
The molecular structure of 9-substituted acridine derivatives has been examined using techniques such as X-ray diffraction and molecular mechanics calculations. These studies reveal the conformational details and intramolecular interactions, such as hydrogen bonding, which significantly influence the chemical behavior and interaction with biological molecules like DNA (Hudson et al., 1987).
Chemical Reactions and Properties
Acridine derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. They are known to participate in amine exchange reactions under physiological conditions, which is crucial for their biological activities. These reactions can be reversible and involve unstable intermediates, which have significant implications for their mechanism of action in biological systems (Paul & Ladame, 2009).
Physical Properties Analysis
The physical properties of 9-substituted acridines, such as solubility, crystallinity, and fluorescence, are closely related to their molecular structure. These properties can be tuned by modifying the substituents on the acridine nucleus, which affects their application in materials science and bioimaging (Sandeep & Bisht, 2006).
Chemical Properties Analysis
The chemical behavior of 9-((3-Dimethylaminopropyl)amino)acridine is influenced by its functional groups. The presence of the dimethylaminopropyl group at the 9-position imparts unique chemical properties, including reactivity towards nucleophiles and potential for intercalation with DNA. These chemical properties are pivotal for their biological activity and therapeutic applications (Kitchen et al., 1985).
科学的研究の応用
Binding to DNA and Anticancer Activity : Acridine derivatives, including 9-amino-[N-(2-dimethylamino)ethyl] acridine-4-carboxamide, are known for their ability to bind to DNA and interfere with nucleic acid synthesis, contributing to their anticancer activity (Shukla, Mishra, & Tiwari, 2006).
Mutagenic and Recombinogenic Effects : Research on Saccharomyces cerevisiae indicated that 9-[(3-dimethylaminopropyl)amino]acridine exhibits mutagenic effects, enhancing the frequency of aberrant colonies (Ferguson & Turner, 1987).
Anti-inflammatory and Analgesic Properties : Acridine derivatives have shown potential as anti-inflammatory and analgesic agents. 9-[(Dimethylaminopropyl)amino]-1-nitroacridine, for instance, has been used as an antitumor drug and exhibits these properties (Sondhi et al., 1998).
Chemotherapeutic Applications : The 9-aminoacridine chromophore, a key part of this compound, is important in DNA-targeted chemotherapeutic agents, particularly in the synthesis of guanidine-functionalized acridines (Ma, Day, & Bierbach, 2007).
Targeting DNA Structures for Antitumor Activity : Novel 9-aminoacridine carboxamides have been studied for their ability to bind to various DNA structures, showing promise as antitumor agents (Howell et al., 2012).
Antiparasitic Properties : Certain acridine derivatives, including 9-chloro and 9-amino-2-methoxyacridines, exhibit strong antiparasitic properties against Leishmania infantum, suggesting their potential in treating parasitic infections (Di Giorgio et al., 2003).
Molecular Structure and Reactivity Studies : Structural analysis of 1-nitro-9-aminoacridine and related compounds has provided insights into their antitumor activities and molecular distortions, which are important for understanding their interactions with biological molecules (Pett et al., 1982).
将来の方向性
特性
IUPAC Name |
N-acridin-9-yl-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGUBCUGFXDMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1092-03-1 (di-hydrochloride) | |
| Record name | C 137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40158291 | |
| Record name | C 137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-((3-Dimethylaminopropyl)amino)acridine | |
CAS RN |
13365-37-2 | |
| Record name | 9-(3′-Dimethylaminopropylamino)acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13365-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C 137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C 137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(9-ACRIDINYL)-N3,N3-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LK54B52H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



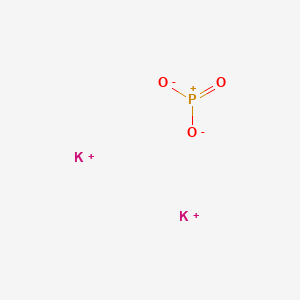
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
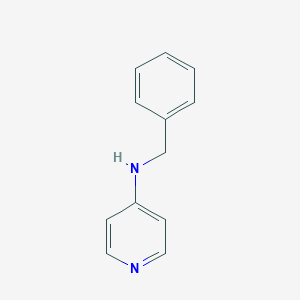
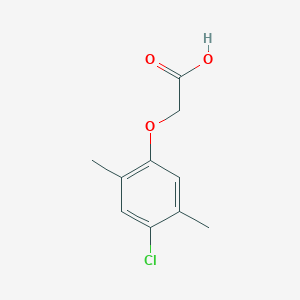
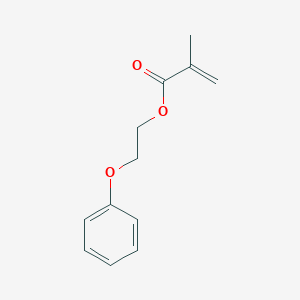
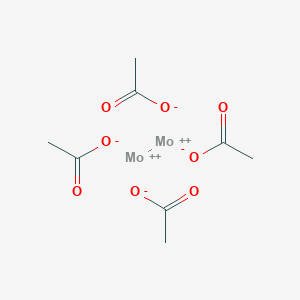
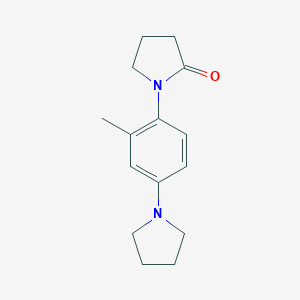
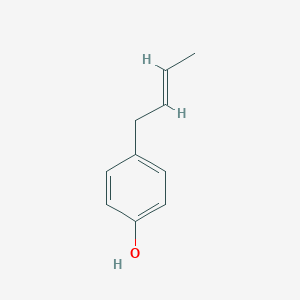
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
